2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol
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Overview
Description
2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol typically involves the reaction of 2,5-dimethylphenylpiperazine with an appropriate phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in modulating neurotransmitter systems and potential neuroprotective effects.
Medicine: Explored as a candidate for the treatment of neurological disorders such as depression and anxiety.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation influences various physiological processes, including mood regulation, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on alpha-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both alpha-adrenergic and serotonin receptors.
Uniqueness
2-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol is unique due to its specific structural features, which confer distinct pharmacological properties.
Properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-20-7-5-6-18(21(20)24)15-22-10-12-23(13-11-22)19-14-16(2)8-9-17(19)3/h5-9,14,24H,4,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNWXRUMVFEIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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